Carbonic‑Anhydrase II Inhibition: Potency vs. the Parent Sulfamide Scaffold
N-(1-Benzofuran-3-ylmethyl)sulfamide inhibits human carbonic anhydrase II with an IC₅₀ of 7.1 µM in a stopped‑flow CO₂ hydration assay [1]. The unsubstituted parent sulfamide (H₂NSO₂NH₂) is essentially inactive at physiologically relevant concentrations (reported Kᵢ > 1 mM) [2]. The benzofuran‑methyl substituent therefore converts a negligible binder into a modest µM‑range inhibitor, demonstrating that the benzofuran portion contributes to target engagement.
| Evidence Dimension | hCA II inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 7 100 nM (7.1 µM) |
| Comparator Or Baseline | Parent sulfamide (H₂NSO₂NH₂): Kᵢ > 1 000 000 nM (estimated inactive) |
| Quantified Difference | ≥ 140‑fold improvement in potency |
| Conditions | Stopped‑flow CO₂ hydration assay; human recombinant CA II |
Why This Matters
The >100‑fold potency gain over the bare sulfamide warhead validates the benzofuran substituent as a critical affinity determinant, guiding procurement for fragment‑elaboration or scaffold‑hopping campaigns.
- [1] BindingDB. BDBM50310434 – CHEMBL1077117: N-(1-benzofuran-3-ylmethyl)sulfamide; IC₅₀ = 7.10 × 10³ nM for human carbonic anhydrase II (CO₂ hydration assay). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50310434. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168‑181. doi:10.1038/nrd2467. (Provides benchmark that primary sulfamides lacking aromatic substitution display negligible CA II inhibition). View Source
